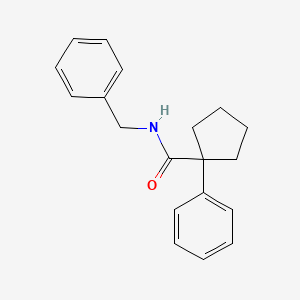

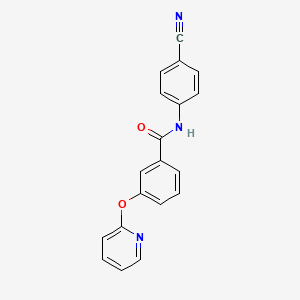

![molecular formula C18H23N5O B2539060 (Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide CAS No. 1259232-70-6](/img/structure/B2539060.png)

(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide" is a complex organic molecule that is likely to be of interest in the field of herbicidal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds with herbicidal activities. For instance, paper discusses a series of 2-cyanoacrylates with a chlorothiazolyl group that exhibited good herbicidal activities, suggesting that the cyanoacrylate moiety could be a crucial functional group for herbicidal properties.

Synthesis Analysis

The synthesis of related compounds involves the reaction of cyanoacetate salts with various electrophiles to introduce different substituents at the 3-position of the acrylate. In paper , the synthesis of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates is described, which are synthesized as herbicidal inhibitors. The synthesis process is likely to involve careful control of reaction conditions to ensure the formation of the desired Z-configuration of the double bond. The synthesis of the compound would similarly require precise control of the reaction conditions to achieve the correct configuration and substitution pattern.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been analyzed using various spectrometric techniques. For example, paper describes the structural analysis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, which crystallizes in a specific space group with defined lattice constants. The compound was found to exist as the enamine tautomer in the solid state, with specific bond distances for the C=C and C–N bonds. The analysis of the compound would similarly involve determining its crystal structure and analyzing its tautomeric forms, bond distances, and angles to understand its chemical behavior.

Chemical Reactions Analysis

The chemical reactions of cyanoacrylate compounds are influenced by the substituents attached to the acrylate moiety. In paper , the herbicidal activity is attributed to the inhibition of PSII electron transport, which is a biochemical reaction crucial for plant growth. The specific substituents at the 3-position of the acrylate are essential for high herbicidal activity. The compound , with its unique substituents, would likely undergo a series of chemical reactions that could be analyzed to determine its mode of action as a herbicide.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanoacrylate compounds are determined by their molecular structure. In paper , the compound's crystalline form, hydrogen bonding pattern, and tautomeric state are described, which contribute to its physical properties such as solubility and melting point. The chemical properties, such as reactivity and stability, are also influenced by the molecular structure. The compound would be expected to have unique physical and chemical properties based on its molecular structure, which could be analyzed through experimental characterizations such as IR, UV, and NMR spectroscopy, as well as X-ray crystallography.

properties

IUPAC Name |

(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O/c1-5-6-23-13(2)7-16(14(23)3)8-17(9-19)18(24)20-10-15-11-21-22(4)12-15/h7-8,11-12H,5-6,10H2,1-4H3,(H,20,24)/b17-8- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMDMCUJSNCPCOT-IUXPMGMMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=C1C)C=C(C#N)C(=O)NCC2=CN(N=C2)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C(=CC(=C1C)/C=C(/C#N)\C(=O)NCC2=CN(N=C2)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

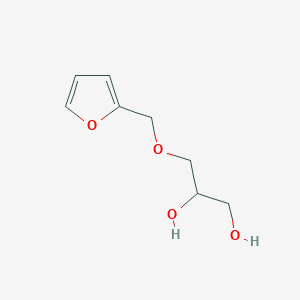

![[2-[N-(Cyanomethyl)anilino]-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate](/img/structure/B2538984.png)

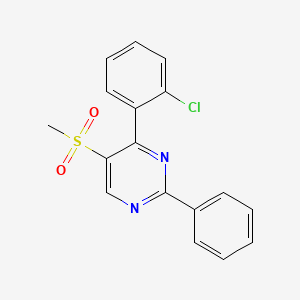

![tert-Butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2538988.png)

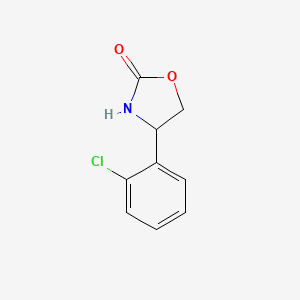

![2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide](/img/structure/B2538989.png)

![8-(4-Bromophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B2538990.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2538992.png)

![[3,5-Dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-(4-methylphenyl)methanone](/img/structure/B2538998.png)